Methyl 4-(hydroxymethyl)-2-azabicyclo[2.1.1]Hexane-1-carboxylate
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Overview
Description
Methyl 4-(hydroxymethyl)-2-azabicyclo[211]Hexane-1-carboxylate is a bicyclic compound with a unique structure that includes a hydroxymethyl group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(hydroxymethyl)-2-azabicyclo[2.1.1]Hexane-1-carboxylate typically involves the cycloaddition of suitable precursors under controlled conditions. One common method is the [2+2] cycloaddition reaction, which can be facilitated by photochemical or thermal activation . The reaction conditions often include the use of catalysts such as copper(I) or secondary amines to enhance the efficiency and selectivity of the cycloaddition process .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to optimize the production process. The use of photochemical reactors and advanced purification methods like chromatography and crystallization are also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(hydroxymethyl)-2-azabicyclo[2.1.1]Hexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 4-(hydroxymethyl)-2-azabicyclo[2.1.1]Hexane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Mechanism of Action
The mechanism by which Methyl 4-(hydroxymethyl)-2-azabicyclo[2.1.1]Hexane-1-carboxylate exerts its effects involves interactions with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, while the bicyclic structure provides rigidity and stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylate: This compound has an oxygen atom in place of the nitrogen atom in the azabicyclo structure.
Bicyclo[2.2.1]heptane-1-carboxylates: These compounds have a different bicyclic structure but share similar functional groups.
Uniqueness
Methyl 4-(hydroxymethyl)-2-azabicyclo[2.1.1]Hexane-1-carboxylate is unique due to the presence of the nitrogen atom in its bicyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H13NO3 |
---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
methyl 4-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylate |
InChI |
InChI=1S/C8H13NO3/c1-12-6(11)8-2-7(3-8,5-10)4-9-8/h9-10H,2-5H2,1H3 |
InChI Key |
KGBWJJPSPFESAP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CC(C1)(CN2)CO |
Origin of Product |
United States |
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